molecular formula C16H25NO2 B563368 rac N-Desmethyl Venlafaxine-d3 CAS No. 1189980-40-2

rac N-Desmethyl Venlafaxine-d3

Cat. No.: B563368
CAS No.: 1189980-40-2
M. Wt: 266.399
InChI Key: MKAFOJAJJMUXLW-FIBGUPNXSA-N
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Description

rac N-Desmethyl Venlafaxine-d3, also known as 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol, is a deuterium-labeled variant of N-Desmethyl Venlafaxine. This compound is a metabolite of the antidepressant medication Venlafaxine, which belongs to the class of serotonin-norepinephrine reuptake inhibitors. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in analytical chemistry and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N-Desmethyl Venlafaxine-d3 typically involves the deuterium labeling of N-Desmethyl Venlafaxine. The process begins with the preparation of N-Desmethyl Venlafaxine, which is achieved through the demethylation of Venlafaxine. The deuterium atoms are then introduced into the molecule through a series of chemical reactions that replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the compound. The production process is optimized to ensure high yields and cost-effectiveness while adhering to regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

rac N-Desmethyl Venlafaxine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

rac N-Desmethyl Venlafaxine-d3 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of N-Desmethyl Venlafaxine in biological samples.

    Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites.

    Drug Metabolism Studies: Used to investigate the metabolic pathways and mechanisms of Venlafaxine.

    Biomedical Research: Employed in studies related to antidepressant mechanisms and effects on neurotransmission.

Mechanism of Action

rac N-Desmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The compound targets serotonin and norepinephrine transporters, blocking their reuptake and potentiating their action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and reliable measurements in mass spectrometry and other analytical techniques. This isotopic labeling also helps in studying the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.

Biological Activity

rac N-Desmethyl Venlafaxine-d3 is a deuterium-labeled analogue of N-Desmethyl Venlafaxine, a metabolite of the widely used antidepressant Venlafaxine. This compound plays a crucial role in pharmacological research due to its influence on neurotransmitter dynamics, particularly as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The incorporation of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies.

  • Molecular Formula: C16H22D3NO2
  • Molecular Weight: 266.39 g/mol
  • CAS Number: 1189980-40-2
  • Purity: >95% (HPLC)

As an SNRI, this compound primarily inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is fundamental to its antidepressant effects, contributing to mood enhancement and alleviation of depressive symptoms. The compound also interacts with various signaling pathways and may influence gene expression related to mood regulation.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Increases serotonin and norepinephrine levels by inhibiting their reuptake, enhancing synaptic transmission.
Pharmacokinetics Serves as a reference standard in studies involving drug metabolism and pharmacokinetics due to its isotopic labeling.
Metabolic Pathways Metabolized primarily through cytochrome P450 enzymes (CYP2D6, CYP3A4), influencing its pharmacological profile.

Case Studies and Research Findings

  • Pharmacogenetic Variability :
    A study highlighted the influence of genetic polymorphisms in CYP2D6 on the metabolism of venlafaxine and its metabolites. Patients with defective CYP2D6 alleles exhibited significantly higher serum concentrations of N-desmethylvenlafaxine, suggesting an increased risk of side effects due to altered metabolic pathways .
  • Environmental Impact Studies :
    Research has shown that this compound and its parent compound can bioaccumulate in aquatic organisms, such as loach (Misgurnus anguillicaudatus), particularly when co-exposed to microplastics. This study demonstrated enantioselective toxicity and distribution patterns, indicating potential ecological risks associated with pharmaceutical contaminants .
  • Therapeutic Drug Monitoring :
    A retrospective analysis from a therapeutic drug-monitoring database assessed the pharmacokinetics of venlafaxine in patients with varying CYP2D6 genotypes. The findings indicated that heterozygous extensive metabolizers had significantly different metabolic ratios compared to homozygous extensive metabolizers, which could inform personalized treatment strategies .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By replacing 1-[α-(aminomethyl)benzyl]cyclohexanol with a molar equivalent amount of 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol in Example 7, 1-[1-(4-methoxyphenyl)-2-methylamino)-ethyl]cyclohexanol hydrochloride (m.p. 164°-166° C.) was obtained.
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